molecular formula C26H20N2O2 B4303867 9-(2-FURYL)-12-(3-PYRIDYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE

9-(2-FURYL)-12-(3-PYRIDYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE

Cat. No.: B4303867
M. Wt: 392.4 g/mol
InChI Key: SLRCJGGZKDHCRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-FURYL)-12-(3-PYRIDYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE is a complex organic compound that belongs to the class of acridines. Acridines are heterocyclic compounds known for their diverse applications in medicinal chemistry, particularly as anticancer agents and dyes. This specific compound features a unique structure with furyl and pyridyl substituents, which may contribute to its distinct chemical and biological properties.

Preparation Methods

The synthesis of 9-(2-FURYL)-12-(3-PYRIDYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE involves several steps. One common method includes the peri-annulation of the pyridine or pyran ring to acridine. This can be achieved by reacting 9-chloro-1-nitroacridine with a CH-acid such as malononitrile, ethyl cyanoacetate, or ethyl malonate, followed by reduction of the nitro group . Another approach involves the reaction of 1-amino-10-methylacridone with phosphorus pentachloride (PCl5) and a CH-acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

9-(2-FURYL)-12-(3-PYRIDYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.

    Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

9-(2-FURYL)-12-(3-PYRIDYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential as an anticancer agent is of significant interest.

    Medicine: Research is ongoing to explore its efficacy in treating various cancers and other diseases.

    Industry: The compound’s unique properties make it useful in the development of dyes and other industrial chemicals.

Mechanism of Action

The mechanism by which 9-(2-FURYL)-12-(3-PYRIDYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE exerts its effects involves intercalation into DNA. This intercalation disrupts the DNA structure, inhibiting replication and transcription processes, which can lead to cell death. The compound may also interact with specific molecular targets and pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar compounds include other acridine derivatives such as 9-aminoacridine, 9-methylacridine, and 9-carboxyacridine . Compared to these compounds, 9-(2-FURYL)-12-(3-PYRIDYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE features unique furyl and pyridyl substituents that may enhance its biological activity and specificity. The presence of these substituents can influence the compound’s chemical reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

9-(furan-2-yl)-12-pyridin-3-yl-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O2/c29-22-14-18(23-8-4-12-30-23)13-21-26(22)24(17-6-3-11-27-15-17)25-19-7-2-1-5-16(19)9-10-20(25)28-21/h1-12,15,18,24,28H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRCJGGZKDHCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=C(C2C4=CN=CC=C4)C5=CC=CC=C5C=C3)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9-(2-FURYL)-12-(3-PYRIDYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE
Reactant of Route 2
9-(2-FURYL)-12-(3-PYRIDYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE
Reactant of Route 3
9-(2-FURYL)-12-(3-PYRIDYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE
Reactant of Route 4
9-(2-FURYL)-12-(3-PYRIDYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE
Reactant of Route 5
9-(2-FURYL)-12-(3-PYRIDYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE
Reactant of Route 6
9-(2-FURYL)-12-(3-PYRIDYL)-8,9,10,12-TETRAHYDROBENZO[A]ACRIDIN-11(7H)-ONE

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